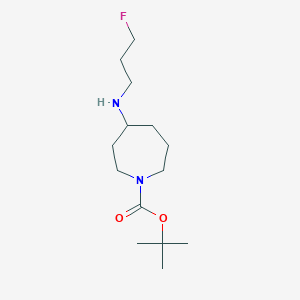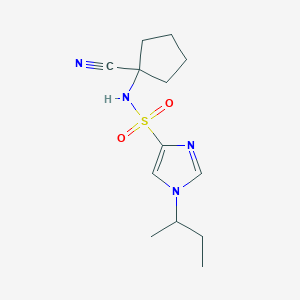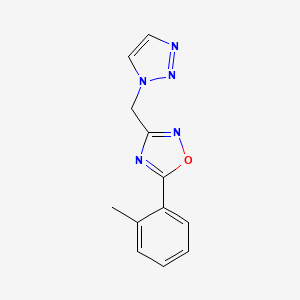![molecular formula C15H24N2O B7632856 N,2,2-trimethyl-3-[1-(4-methylphenyl)ethylamino]propanamide](/img/structure/B7632856.png)
N,2,2-trimethyl-3-[1-(4-methylphenyl)ethylamino]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,2,2-trimethyl-3-[1-(4-methylphenyl)ethylamino]propanamide, also known as TMA-2, is a synthetic amphetamine derivative that has been studied for its potential use in scientific research. TMA-2 is a member of the amphetamine family of drugs, which are known for their stimulant effects on the central nervous system.
Mécanisme D'action
The exact mechanism of action of N,2,2-trimethyl-3-[1-(4-methylphenyl)ethylamino]propanamide is not fully understood, but it is believed to act primarily as a dopamine and norepinephrine reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain. It may also have effects on serotonin receptors, which could contribute to its psychoactive effects.
Biochemical and Physiological Effects:
N,2,2-trimethyl-3-[1-(4-methylphenyl)ethylamino]propanamide has been shown to have a range of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause pupil dilation and increased body temperature. It has also been shown to increase levels of dopamine and norepinephrine in the brain, leading to increased feelings of euphoria, energy, and alertness.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N,2,2-trimethyl-3-[1-(4-methylphenyl)ethylamino]propanamide in lab experiments is its potential to provide insights into the mechanisms of action of other amphetamine derivatives, as well as its potential use in the treatment of psychiatric disorders. However, N,2,2-trimethyl-3-[1-(4-methylphenyl)ethylamino]propanamide is a controlled substance and its use in lab experiments is tightly regulated. Additionally, there is a lack of research on the long-term effects of N,2,2-trimethyl-3-[1-(4-methylphenyl)ethylamino]propanamide use, which could limit its potential usefulness in scientific research.
Orientations Futures
There are several potential future directions for research on N,2,2-trimethyl-3-[1-(4-methylphenyl)ethylamino]propanamide. One area of interest is the potential use of N,2,2-trimethyl-3-[1-(4-methylphenyl)ethylamino]propanamide in the treatment of depression and other psychiatric disorders. Additionally, further research is needed to fully understand the mechanisms of action of N,2,2-trimethyl-3-[1-(4-methylphenyl)ethylamino]propanamide and its effects on neurotransmitter systems. Finally, there is a need for more research on the long-term effects of N,2,2-trimethyl-3-[1-(4-methylphenyl)ethylamino]propanamide use, particularly in the context of its potential use in scientific research.
Méthodes De Synthèse
The synthesis of N,2,2-trimethyl-3-[1-(4-methylphenyl)ethylamino]propanamide involves the reaction of 2,3-dimethylphenylacetone with nitroethane, followed by reduction with sodium borohydride to produce 2,3-dimethyl-1-phenyl-2-nitropropene. This compound is then reacted with 4-methylphenyl-2-nitropropene to produce N,2,2-trimethyl-3-[1-(4-methylphenyl)ethylamino]propanamide.
Applications De Recherche Scientifique
N,2,2-trimethyl-3-[1-(4-methylphenyl)ethylamino]propanamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have effects on neurotransmitter systems such as dopamine, norepinephrine, and serotonin, which are involved in mood, motivation, and reward. N,2,2-trimethyl-3-[1-(4-methylphenyl)ethylamino]propanamide has also been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders.
Propriétés
IUPAC Name |
N,2,2-trimethyl-3-[1-(4-methylphenyl)ethylamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-11-6-8-13(9-7-11)12(2)17-10-15(3,4)14(18)16-5/h6-9,12,17H,10H2,1-5H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKFUVADNAAOPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NCC(C)(C)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,2,2-trimethyl-3-[1-(4-methylphenyl)ethylamino]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(hydroxymethyl)cyclohexyl]cyclopentene-1-carboxamide](/img/structure/B7632775.png)
![2-[(Z)-1-[4-(2,2-difluoroethoxy)phenyl]prop-1-en-2-yl]pyrazine](/img/structure/B7632776.png)
![methyl N-[2-fluoro-4-(thian-4-ylamino)phenyl]carbamate](/img/structure/B7632798.png)

![1-[(5-Bromothiophen-2-yl)methyl]triazole](/img/structure/B7632804.png)

![(2R)-2-[4-(4-hydroxyphenyl)butan-2-ylamino]-N-methylpropanamide](/img/structure/B7632818.png)

![1-(2,2-difluoroethyl)-N-[3-(2-fluorophenyl)cyclobutyl]piperidin-4-amine](/img/structure/B7632836.png)

![N-[(5-fluoropyridin-2-yl)-phenylmethyl]-2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B7632842.png)
![Methyl 2-[4-[(4-chloro-3-methylphenyl)methylamino]piperidin-1-yl]acetate](/img/structure/B7632868.png)
![N-[1-(4-methylphenyl)sulfonylpropan-2-yl]thiophene-2-carboxamide](/img/structure/B7632874.png)
